(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine is a synthetic compound structurally related to thalidomide. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are known for their immunomodulatory and anti-angiogenic properties. [, , ] Given these properties, (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine could potentially hold research value in areas like inflammation, immunology, and oncology.
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid is a synthetic compound recognized for its role as an estrogen receptor agonist. It has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly those related to cellular signaling pathways influenced by estrogen receptors.
The compound is synthesized through complex organic chemistry methods, often involving multi-step reactions that utilize specific precursors such as 2-(2,6-dioxo-3-piperidinyl)-1-oxoisoindoline derivatives. The synthesis and characterization of this compound are documented in various scientific literature and patents, highlighting its relevance in medicinal chemistry .
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid typically involves several key steps:
The detailed synthesis often requires careful control of reaction conditions, including temperature and reaction time. For example, reactions may be conducted at elevated temperatures (85–120 °C) and require inert atmospheres (e.g., nitrogen purging) to prevent unwanted side reactions .
The molecular formula of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid is C15H14N2O6. The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.
Key structural data includes:
The compound can undergo various chemical transformations depending on the functional groups present. Notably:
Reactions are often monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing insight into the reaction progress and product identity.
The primary mechanism of action for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid involves its role as a ligand for Cereblon (CRBN). This interaction modulates various cellular pathways associated with protein degradation and signaling.
Research indicates that this compound influences downstream effects related to cell proliferation and apoptosis through its action on Cereblon . Its efficacy may vary based on the specific biological context and target cells involved.
The compound is typically characterized by:
Chemical properties include:
The primary applications of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid include:
The molecular architecture of 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid centers on a bifunctional heterocyclic scaffold integrating isoindolinone and piperidine pharmacophores. The 3-aminopiperidine-2,6-dione moiety (glutarimide ring) adopts a semi-rigid boat conformation that optimally positions the carbonyl groups at C2 and C6. This spatial arrangement creates a hydrogen bond acceptor-donor-acceptor pattern essential for engaging the tri-Trp binding pocket of the cereblon (CRBN) E3 ubiquitin ligase [6]. Simultaneously, the isoindolinone system provides a planar, hydrophobic surface that stabilizes interactions with auxiliary protein targets through π-stacking forces [4].
This dual-targeting capability was experimentally validated in PROTAC applications, where the scaffold serves as the CRBN-recruiting warhead. Structural biology studies of analogous molecules (e.g., HC278) demonstrate that the glutarimide carbonyl at C4 hydrogen-bonds with His353 of CRBN, while the isoindolinone carbonyls contribute to hydrophobic complementarity with Trp380 and Phe402 residues. This precise molecular recognition event enables the formation of a productive ternary complex between CRBN/DDB1, the PROTAC molecule, and the target protein (e.g., TEAD transcription factors), leading to ubiquitination and proteasomal degradation [6] [10]. The scaffold's versatility is evidenced by its capacity to degrade disparate targets like TEAD1/3 at nanomolar concentrations while sparing TEAD2/4 at physiological doses, highlighting its isoform selectivity [6].
Table 2: Key Structural Elements of the Core Scaffold and Their Functional Roles
Structural Element | Conformational Feature | Biological Function |
---|---|---|
Glutarimide Ring (2,6-dioxopiperidine) | Boat conformation with C3 chiral center | CRBN binding via H-bonding to His353; Structural rigidity |
Isoindolinone System | Planar aromatic core | Hydrophobic interactions; π-Stacking with protein residues |
C3 Position of Piperidine | (S)-configuration typically | Spatial orientation toward CRBN binding pocket |
Carbonyl Groups (C2/C6) | Anti-parallel orientation | Dual H-bond acceptance from Trp380 backbone |
The 4-amino substitution on the isoindolinone core distinguishes this compound from classical immunomodulatory imide drugs (IMiDs). The appended amino-acetic acid moiety (–NH–CH₂–COOH) introduces a zwitterionic character near physiological pH, dramatically altering physicochemical properties. Experimental measurements indicate this group enhances aqueous solubility (>2 mg/mL in aqueous buffers) compared to non-carboxylated analogs like lenalidomide (SML2283, Sigma-Aldrich) [8]. The terminal carboxylic acid (pKₐ ≈ 3.8) and secondary amine (pKₐ ≈ 9.2) create a pH-dependent charge profile that facilitates dissolution in biological matrices while maintaining cell permeability [4].
Functionally, the amino-acetic acid chain acts as a versatile bioisostere for linker conjugation in PROTAC design. The secondary amine serves as a nucleophilic handle for amide bond formation with carboxylic acid-containing linkers, while the carboxylic acid terminus enables conjugation to target-binding warheads. Molecular modeling reveals the ethylene bridge (–CH₂–) provides sufficient flexibility to adopt extended conformations necessary for ternary complex formation. Crucially, the hydrogen-bonding capacity of both the amino and carboxyl groups enables specific interactions with target proteins. For instance, the carboxylic acid can form salt bridges with lysine residues on target proteins, while the amine donates hydrogen bonds to carbonyl oxygens, as observed in TEAD degraders like HC278 [6]. This contrasts with ether-linked analogs (e.g., Thalidomide-O-COOH, CID 25015436) [7], which lack the same hydrogen-bonding versatility and exhibit reduced degradation efficiency.
The strategic modification at the 4-position of the isoindolinone core differentiates this compound from classical IMiDs through electronic redistribution and altered protein interaction profiles. Thalidomide itself features a phthalimide ring without the 4-amino substitution, while lenalidomide (≥98%, SML2283) [8] contains a 4-amino group but lacks the acetic acid extension. These seemingly minor variations create significant functional consequences:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7